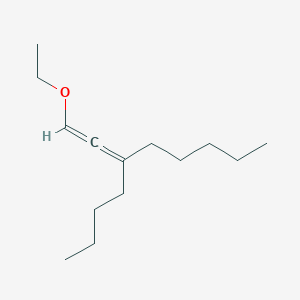
5-(2-Ethoxyethenylidene)decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Ethoxyethenylidene)decane is an organic compound that belongs to the class of alkenes It is characterized by the presence of a long carbon chain with an ethoxyethenylidene group attached to the fifth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Ethoxyethenylidene)decane can be achieved through several methods. One common approach involves the reaction of decane with ethoxyethene under specific conditions. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced separation techniques, such as distillation and chromatography, ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2-Ethoxyethenylidene)decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenating agents, such as bromine (Br2), can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
5-(2-Ethoxyethenylidene)decane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to lipid metabolism and membrane structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-Ethoxyethenylidene)decane involves its interaction with specific molecular targets. The ethoxyethenylidene group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include enzymatic transformations and non-enzymatic reactions, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Decane: A simple alkane with a similar carbon chain length but lacking the ethoxyethenylidene group.
Ethoxyethene: A smaller molecule with the ethoxyethenylidene group but a shorter carbon chain.
Uniqueness
5-(2-Ethoxyethenylidene)decane is unique due to the presence of both a long carbon chain and an ethoxyethenylidene group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.
Properties
CAS No. |
61147-80-6 |
|---|---|
Molecular Formula |
C14H26O |
Molecular Weight |
210.36 g/mol |
InChI |
InChI=1S/C14H26O/c1-4-7-9-11-14(10-8-5-2)12-13-15-6-3/h13H,4-11H2,1-3H3 |
InChI Key |
WPZVFLXEXIDAJC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=C=COCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


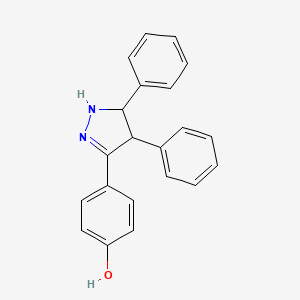
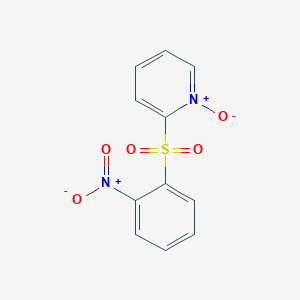
![1-[Di(propan-2-yl)phosphanyl]piperidine](/img/structure/B14592651.png)
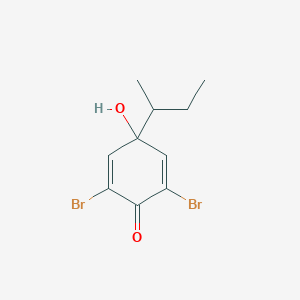

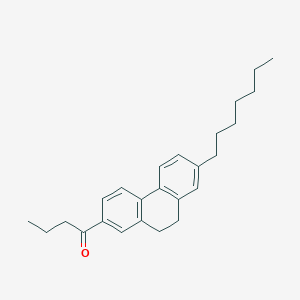
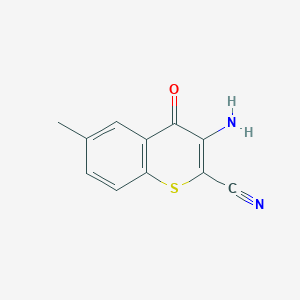
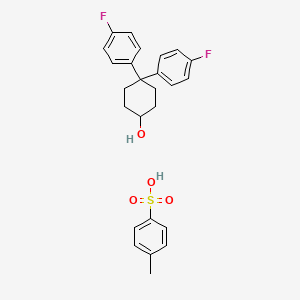
![{[3-(3,3-Diethoxyprop-1-en-2-yl)cyclohex-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14592689.png)
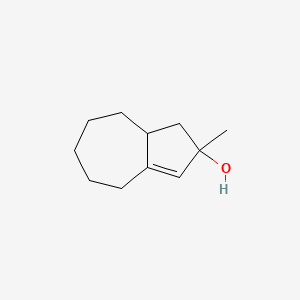
![3,7-Dimethyl-3,7-diazabicyclo[3.3.1]non-2-en-3-ium](/img/structure/B14592699.png)
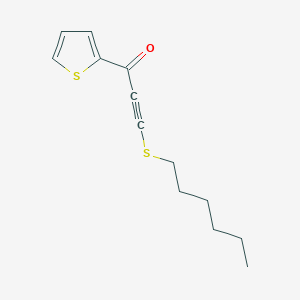
![[(4-Methylphenyl)methylidene]carbonohydrazonoyl](/img/structure/B14592720.png)
![(1S,6S)-1,7,8-Trimethylbicyclo[4.2.0]octa-3,7-diene](/img/structure/B14592727.png)
